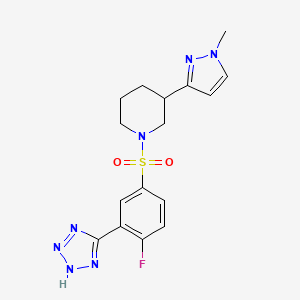

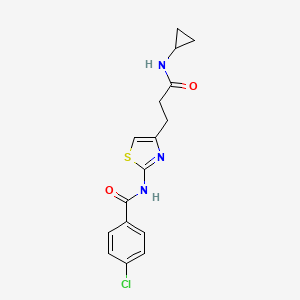

3-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a benzamide derivative with a tetrahydrofuran group and a fluorine atom attached. Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring. Tetrahydrofuran is a heterocyclic compound, consisting of a five-membered ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of similar compounds often involves various organic reactions, including nucleophilic substitutions and ring-closing reactions. For instance, tetrahydrofurans can be synthesized via the acid-catalyzed cyclization of 1,4-diols .Molecular Structure Analysis

The molecular structure of such a compound would likely involve a benzene ring core, with the various functional groups (the amide, fluorine, and tetrahydrofuran) attached at different positions.Chemical Reactions Analysis

Benzamides and tetrahydrofurans can participate in a variety of chemical reactions. For example, benzamides can undergo hydrolysis to form benzoic acids and amines, while tetrahydrofurans can be opened under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its exact structure. Factors such as the presence of the fluorine atom and the tetrahydrofuran ring could influence properties like polarity, solubility, and stability .Scientific Research Applications

Imaging Agent Development

A study focused on fluorine-containing benzamide analogs synthesized for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. This research identified compounds with moderate to high affinity for sigma2 receptors, demonstrating significant potential for imaging tumor status using PET technology. The study underscores the role of fluorine-18 labeled compounds in enhancing the specificity and efficiency of imaging agents (Tu et al., 2007).

Fluorinated Compounds Synthesis

Research on the synthesis of 2-Fluoro-1,4-benzoxazines and 2-Fluoro-1,4-benzoxazepin-5-ones through the nucleophilic vinylic substitution reaction of gem-Difluoroenamides demonstrated innovative pathways to create fluorinated ynamides. This work lays the groundwork for new approaches in the preparation of fluorinated building blocks, showcasing the strategic role of fluorine in medicinal chemistry and heterocyclic synthesis (Meiresonne et al., 2015).

Advanced Fluoroalkylation Techniques

Another significant application is the automated radiosynthesis of tracers for clinical imaging, such as [18F]FMISO and [18F]PM-PBB3, which are used for imaging hypoxia and tau pathology, respectively. The synthesis involved direct 18F-fluorination for producing clinically relevant radiotracers, highlighting the importance of fluorination techniques in the development of diagnostic tools (Ohkubo et al., 2021).

Heterocycles Synthesis and Biological Activity

The synthesis and characterization of novel N-(ferrocenylmethyl)benzene-carboxamide derivatives have been explored for their cytotoxic effects on breast cancer cell lines. This research indicates the potential therapeutic applications of fluorinated compounds in cancer treatment, emphasizing the ongoing need for novel compounds with improved efficacy and selectivity (Kelly et al., 2007).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on such a compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name |

3-fluoro-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4/c15-12-3-1-2-11(8-12)13(18)16-9-14(20-7-5-17)4-6-19-10-14/h1-3,8,17H,4-7,9-10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEFJJFOHLMDGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNC(=O)C2=CC(=CC=C2)F)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(3,4-dimethoxyphenethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B2766560.png)

![N-[4-[(Z)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]-1,3-thiazol-2-yl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B2766569.png)

![3,5-dimethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2766571.png)

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2766573.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2766576.png)

![(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2766577.png)

![N-[2-(4-fluorophenyl)ethyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2766578.png)